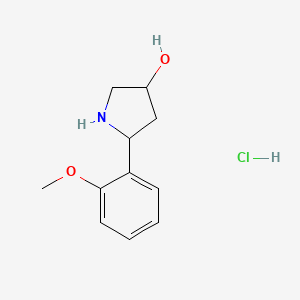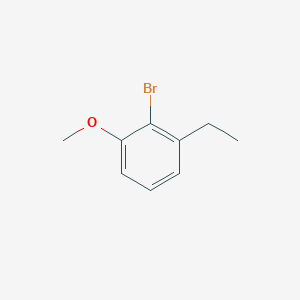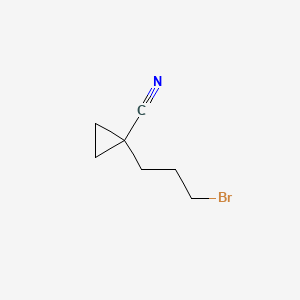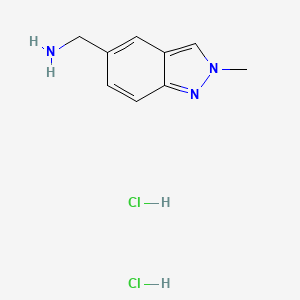
1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This particular compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and a difluoromethoxyethyl group attached to the fourth carbon atom of the piperidine ring.
Méthodes De Préparation
The synthesis of 1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods can improve yield and reduce production costs, making the compound more accessible for various applications.
Analyse Des Réactions Chimiques
1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxyethyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound has potential therapeutic applications, including as an analgesic or anti-inflammatory agent. It may also be used in the development of new drugs for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pain or inflammation pathways, resulting in analgesic or anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
1-Benzoyl-4-(2,2-difluoro-1-methoxyethyl)piperidine can be compared with other similar compounds, such as:
1-Benzoylpiperidine: This compound lacks the difluoromethoxyethyl group and has different chemical and biological properties.
4-(2,2-Difluoro-1-methoxyethyl)piperidine: This compound lacks the benzoyl group and may have different reactivity and applications.
N-Benzoylpiperidine derivatives: These compounds have various substituents on the piperidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H19F2NO2 |
|---|---|
Poids moléculaire |
283.31 g/mol |
Nom IUPAC |
[4-(2,2-difluoro-1-methoxyethyl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H19F2NO2/c1-20-13(14(16)17)11-7-9-18(10-8-11)15(19)12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |
Clé InChI |
QFCKANUXWTXUCD-UHFFFAOYSA-N |
SMILES canonique |
COC(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)


![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)

![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)


![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)

![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13452594.png)

